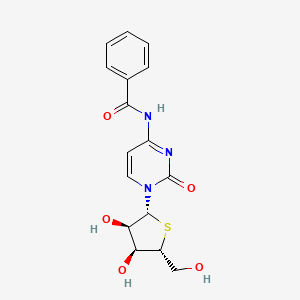

Cytidine, N-benzoyl-4'-thio-

Description

Significance of Nucleoside Analogs in Biochemical Research and Medicinal Chemistry

Nucleoside analogs, which are structurally similar to the natural nucleosides that form the building blocks of DNA and RNA, are of profound importance in the fields of biochemical research and medicinal chemistry. ontosight.ainih.gov These synthetic compounds can mimic natural nucleosides, allowing them to interact with cellular enzymes involved in nucleic acid metabolism. tandfonline.combohrium.com However, their structural modifications often lead to altered biological activity, which can be harnessed for therapeutic purposes. ontosight.ai

Many nucleoside analogs function as antimetabolites, interfering with the synthesis of DNA and RNA. This mechanism is particularly effective in targeting rapidly proliferating cells, such as cancer cells or viruses. ontosight.aibohrium.com Consequently, nucleoside analogs have become a cornerstone in the development of antiviral and anticancer drugs. ontosight.airsc.orgnih.govjst.go.jpresearchgate.net For decades, researchers have synthesized and evaluated a vast number of these compounds, leading to the approval of numerous drugs for treating a range of diseases, including HIV, hepatitis, and various cancers. rsc.orgresearchgate.net The continued exploration of this chemical space is driven by the need for new therapeutic agents with improved efficacy, novel mechanisms of action, and the ability to overcome drug resistance. rsc.org

Evolution and Design Principles of 4'-Thionucleosides as Bioisosteres

Among the various modifications made to the nucleoside scaffold, the replacement of the furanose ring oxygen (O4') with a sulfur atom has given rise to a significant class of analogs known as 4'-thionucleosides. rsc.orgmdpi.com This substitution is a prime example of bioisosterism, a strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to enhance the desired biological activity. researchgate.net

The rationale behind the development of 4'-thionucleosides stems from several key design principles:

Increased Metabolic Stability: The C-S-C bond in the 4'-thiofuranose ring is generally more resistant to enzymatic cleavage by phosphorylases compared to the C-O-C bond in natural nucleosides. tandfonline.commdpi.com This increased stability can lead to a longer biological half-life of the nucleoside analog and its phosphorylated metabolites. tandfonline.com

Altered Conformational Properties: The substitution of oxygen with the larger and less electronegative sulfur atom subtly alters the geometry and conformational preferences of the sugar ring. mdpi.comsrce.hr These changes can influence how the nucleoside analog interacts with target enzymes, potentially leading to improved binding affinity or a different mode of action. mdpi.com

Favorable Biological Activity: The structural modifications in 4'-thionucleosides have been shown to impart potent antiviral and antitumor activities. nih.govjst.go.jpresearchgate.netnih.govnih.gov For instance, certain 4'-thionucleosides have demonstrated significant efficacy against various cancer cell lines and herpes viruses. tandfonline.comnih.govnih.gov

The synthesis of 4'-thionucleosides has evolved over time, with various methods being developed to construct the 4-thiosugar moiety and couple it with different nucleobases. rsc.orgnih.govjst.go.jpnih.gov These synthetic advancements have enabled the creation of a diverse library of 4'-thionucleoside analogs for biological evaluation. nih.gov

Structural Elucidation and Rationale for N-benzoyl and 4'-thio Modifications in Cytidine (B196190) Analogs

The compound "Cytidine, N-benzoyl-4'-thio-" incorporates two key structural modifications to the parent cytidine molecule: the 4'-thio substitution in the sugar ring and the N-benzoyl group on the cytosine base.

4'-Thio Modification: As discussed previously, the replacement of the furanose oxygen with sulfur is a strategic modification to enhance metabolic stability and alter biological activity. tandfonline.commdpi.com In the context of cytidine analogs, the 4'-thio modification has been explored for its potential to create more potent anticancer and antiviral agents. nih.govjst.go.jpnih.gov For example, 4'-thio-2'-deoxycytidine has been identified as a potent inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme in cancer epigenetics. acs.org

N-benzoyl Modification: The N-benzoyl group attached to the exocyclic amino group (N4) of the cytosine base primarily serves as a protecting group during chemical synthesis. sigmaaldrich.comlibretexts.org In the synthesis of oligonucleotides or modified nucleosides, it is crucial to prevent unwanted side reactions at the reactive amino groups of the nucleobases. sigmaaldrich.com The benzoyl group is a commonly used acyl-type protecting group that is stable during the synthetic steps but can be removed under specific conditions, typically with a basic solution like aqueous ammonia, to yield the final, deprotected nucleoside. sigmaaldrich.com The presence of the N-benzoyl group can also facilitate the separation of anomers (different stereoisomers at the anomeric carbon) during synthesis. oup.com

The structural elucidation of N-benzoyl-4'-thio-cytidine and related compounds is typically achieved through a combination of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography. srce.hracs.orgacs.org These methods provide detailed information about the three-dimensional structure of the molecule, including the conformation of the sugar ring and the orientation of the nucleobase. srce.hracs.orgacs.orgnih.govnih.govnih.gov

Overview of Research Trajectories for Cytidine, N-benzoyl-4'-thio- within Nucleoside Analog Development

Research involving Cytidine, N-benzoyl-4'-thio- and its derivatives has primarily been situated within the broader context of developing novel nucleoside analogs with therapeutic potential. The main research trajectories can be summarized as follows:

Synthetic Methodology Development: A significant portion of the research has focused on establishing efficient and scalable synthetic routes to produce 4'-thionucleosides, including cytidine analogs. rsc.orgoup.comnih.govrsc.orgoup.comoup.comresearchgate.nettandfonline.com This includes the synthesis of the key 4-thiosugar precursors and the development of stereoselective glycosylation reactions to couple the sugar with the N-benzoylcytosine base. oup.comoup.comresearchgate.net

Anticancer and Antiviral Evaluation: A primary goal of synthesizing these analogs is to evaluate their biological activity. nih.govjst.go.jpnih.govnih.gov Researchers have investigated the potential of 4'-thiocytidine derivatives as anticancer and antiviral agents, often as part of larger screening programs for new therapeutic leads. tandfonline.comnih.govnih.govnih.gov

Probing Enzyme-Substrate Interactions: Modified nucleosides like N-benzoyl-4'-thio-cytidine serve as valuable tools to study the structure and function of enzymes involved in nucleic acid metabolism. oup.com For instance, the incorporation of 4'-thio-2'-deoxycytidine into DNA has been used to investigate its effect on methylation by HhaI methyltransferase. oup.com

Development of Oligonucleotide-Based Therapeutics: Protected nucleoside phosphoramidites, including those derived from N-benzoyl-4'-thio-cytidine, are essential building blocks for the solid-phase synthesis of modified oligonucleotides. oup.comnih.gov These modified oligonucleotides are explored for various applications, including antisense therapy, RNA interference, and aptamers, due to their enhanced nuclease resistance and hybridization properties. nih.govnih.govnih.gov

Data Tables

Structure

3D Structure

Properties

CAS No. |

159981-07-4 |

|---|---|

Molecular Formula |

C16H17N3O5S |

Molecular Weight |

363.4 g/mol |

IUPAC Name |

N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C16H17N3O5S/c20-8-10-12(21)13(22)15(25-10)19-7-6-11(18-16(19)24)17-14(23)9-4-2-1-3-5-9/h1-7,10,12-13,15,20-22H,8H2,(H,17,18,23,24)/t10-,12-,13-,15-/m1/s1 |

InChI Key |

JMGKANANWDPXRP-BPGGGUHBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](S3)CO)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(S3)CO)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Cytidine, N Benzoyl 4 Thio and Its Precursors

Strategic Approaches to 4'-Thio-Ribofuranose and 4'-Thio-Deoxyribofuranose Synthesis

The replacement of the furanose ring oxygen with a sulfur atom to create 4'-thio-sugars is a cornerstone in the synthesis of 4'-thionucleosides. taylorfrancis.com These modified sugars serve as crucial precursors for nucleoside analogs with enhanced metabolic stability. taylorfrancis.com

A notable approach for the synthesis of 4'-thioribonucleoside building blocks begins with L-lyxose. nih.gov This method efficiently converts L-lyxose into 1,5-di-O-acetyl-2,3-di-O-benzoyl-4-thio-d-ribofuranose in a high-yielding, four-step process. nih.gov This key intermediate is then used for the subsequent synthesis of the four ribonucleoside phosphoramidite (B1245037) building blocks. nih.gov Similarly, the synthesis of 4'-thio-2'-deoxyribonucleosides has been developed, which has been shown to improve resistance to certain enzymes like RNase H when incorporated into DNA-RNA duplexes. nih.gov

Another versatile strategy for synthesizing 4'-thiofuranosyl donors, including ribose, lyxose, arabinose, and xylose configurations, has been reported. acs.org For instance, the synthesis of the 4'-thio-ribosyl donor commences with D-ribose, which undergoes standard protecting group manipulations to yield 2,3,5-tri-O-benzyl ribose. acs.org This is followed by reduction and mesylation to form a dimesylate intermediate. acs.org A double inversion at the C-4 position through a Finkelstein-type reaction and subsequent ring closure with sodium sulfide (B99878) affords the desired thioether. acs.org

Stereoselective Control in 4'-Thio-Sugar Moiety Construction

Achieving the correct stereochemistry in the 4'-thio-sugar ring is paramount for the biological activity of the final nucleoside analog. Various strategies have been developed to control the stereochemical outcome of these syntheses.

One approach involves the use of 4-thiofuranoid glycals with different 3,5-O-silyl protecting groups to investigate their electrophilic glycosidation. researchgate.net The stereoselectivity of these reactions shows a clear correlation with that of 4-oxofuranosides, suggesting that the cationic intermediates adopt similar structures and follow comparable reaction pathways. acs.org

For the synthesis of 4'-thio-2'-deoxycytidine (T-dCyd), a multi-gram synthesis was enabled by developing β-selective glycosylation reactions of benzyl-substituted 2-deoxy-1,4-dithio-D-erythro-pentofuranosides. tandfonline.comresearchgate.net This highlights the importance of controlling the stereochemistry at the anomeric center during the glycosylation step. The stereoselective synthesis of novel 1'-alpha-substituted-4'-thionucleosides has also been achieved, starting from D-gulonic acid gamma-lactone via stereoselective nucleophilic substitution. researchgate.net

Utilization of Chiral Pool Materials in 4'-Thio-Sugar Synthesis

The use of readily available chiral starting materials, known as the chiral pool, is a highly efficient strategy in organic synthesis. wikipedia.orgnumberanalytics.com Sugars, amino acids, and terpenes are common contributors to this pool. wikipedia.org This approach leverages the inherent chirality of natural products to construct complex molecules. wikipedia.orgnumberanalytics.com

L-arabinose is a key chiral starting material for the synthesis of 4'-thionucleosides. researchgate.net A practical synthesis has been described where L-arabinose is converted in several steps, including a novel reductive ring-contraction reaction, to 1,4-anhydro-2,3-O-isopropylidene-4-thioribitol, a key intermediate. researchgate.net Similarly, L-lyxose has been effectively used as a starting material for the synthesis of 4'-thio-D- and -L-ribofuranose. madridge.org The use of these naturally abundant sugars simplifies the synthesis of the chiral 4'-thio-sugar core. organic-chemistry.org

Glycosylation Reactions for the Formation of the N-Glycosidic Bond in Cytidine (B196190) Analogs

The formation of the N-glycosidic bond, which links the nucleobase to the sugar moiety, is a critical step in nucleoside synthesis. wikipedia.org This reaction involves the coupling of a protected sugar donor with a nucleobase acceptor. beilstein-journals.org

Direct Condensation Approaches with N-Benzoylcytosine

Direct condensation of a protected 4'-thio-sugar with N-benzoylcytosine is a common method for synthesizing the target nucleoside. The N-benzoyl group serves as a protecting group for the exocyclic amine of cytosine during the coupling reaction.

For the synthesis of 4'-thio-2'-deoxycytidine (T-dCyd), reaction conditions have been developed for the β-selective glycosylation of benzyl-substituted 2-deoxy-1,4-dithio-D-erythro-pentofuranosides with silylated N4-benzoylcytosine. tandfonline.comresearchgate.net The reaction is often promoted by an activator, such as N-bromosuccinimide. tandfonline.com Following the glycosylation, the anomers are separated, and subsequent deprotection steps yield the final product. tandfonline.com

Another approach involves the use of a silylated N4-benzoyl-cytosine in the presence of tin tetrachloride for the glycosylation of a thiosugar. nih.gov The acyl groups on the sugar are then selectively cleaved to afford the desired 4'-thioribonucleoside. nih.gov

Considerations for Anomeric Control (α/β selectivity)

Controlling the anomeric stereochemistry (α or β) is crucial, as typically only one anomer possesses the desired biological activity. The β-anomer is often the target for cytidine analogs.

In the synthesis of T-dCyd, the reaction of a protected thioglycoside with silylated N4-benzoyl-cytosine in the presence of N-bromosuccinimide provides a mixture of α and β anomers, which are then separated. tandfonline.com The choice of the sugar protecting groups and the reaction conditions can influence the α/β ratio. For example, the reaction of silylated N4-benzoyl-cytosine with a thioglycoside was found to afford a more favorable β/α ratio compared to the corresponding acetate. researchgate.net The stereoselectivity of glycosylation reactions is influenced by factors such as the structure of the glycosyl donor and acceptor, the promoter, and the solvent. beilstein-journals.org

Benzoylation Strategies for N-Protection of Cytidine and its Derivatives

The selective protection of the N4-amino group of cytidine is essential to prevent side reactions during the synthesis of its derivatives. Benzoylation is a common method for this purpose.

Direct benzoylation of cytidine can be achieved using benzoyl chloride or benzoic anhydride (B1165640) in a suitable solvent. However, this can lead to a mixture of products due to the reactivity of the hydroxyl groups on the sugar moiety. To achieve selective N4-benzoylation, the hydroxyl groups are often protected first. For example, acid-labile protecting groups like trityl can be used for the hydroxyl groups.

An alternative method involves the transient protection of the hydroxyl groups. One such method uses 2',3'-O-methoxyethylidene protection to direct benzoylation exclusively to the N4 position. In this process, cytidine is first treated with trimethyl orthoacetate to form 2',3'-O-methoxyethylidenecytidine. Subsequent reaction with benzoyl chloride in pyridine (B92270) yields N4-benzoyl-2',3'-O-methoxyethylidenecytidine. Finally, acidic hydrolysis removes the orthoester group to give N4-benzoylcytidine.

Transient Protection Methods for N-Benzoylationgoogle.comtandfonline.com

The selective N-benzoylation of cytidine is a key step in the synthesis of its derivatives. Direct benzoylation is often complicated by the reactivity of the hydroxyl groups on the sugar moiety. To circumvent this, transient protection methods are employed. One common approach involves the temporary masking of the hydroxyl groups as trimethylsilyl (B98337) (TMS) ethers. google.com This is typically achieved by reacting the nucleoside with a silylating agent like chlorotrimethylsilane (B32843) (TMSCl) in a suitable solvent such as pyridine. oup.com Once the hydroxyl groups are protected, benzoyl chloride can be introduced to selectively acylate the exocyclic amino group of the cytosine base. The silyl (B83357) ethers are then easily removed by mild hydrolysis, for instance, with the addition of water or ammonium (B1175870) hydroxide (B78521), to yield the N-benzoylated nucleoside. google.comoup.com

An improved version of this transient protection method aims to reduce the quantities of TMSCl and benzoyl chloride to near-stoichiometric amounts, which simplifies the work-up procedure and leads to high product yields. tandfonline.com In some simplified protocols, the final ammonium hydroxide addition step can be omitted. tandfonline.com These methods are advantageous as they often allow for a "one-pot" synthesis without the need to isolate the silylated intermediates. atdbio.com

Table 1: Transient Protection Method for N-Benzoylation

| Step | Reagent(s) | Purpose |

|---|---|---|

| 1 | Chlorotrimethylsilane (TMSCl) in Pyridine | Transient protection of sugar hydroxyl groups. oup.com |

| 2 | Benzoyl Chloride | Selective N-benzoylation of the cytosine base. oup.com |

| 3 | Water or Ammonium Hydroxide | Removal of TMS protecting groups. oup.com |

Role of the N-Benzoyl Group in Nucleoside Synthesis and Purificationoup.comacs.orgharvard.edu

The N-benzoyl group serves several crucial functions in the synthesis and purification of nucleosides. Primarily, it acts as a protecting group for the exocyclic amino function of cytosine, preventing unwanted side reactions during subsequent chemical transformations, such as phosphorylation or glycosylation. acs.orgharvard.edu This protection is stable under a variety of reaction conditions but can be removed when necessary, typically at the final stages of oligonucleotide synthesis. google.com

Furthermore, the presence of the N-benzoyl group can significantly aid in the purification process. For instance, in the synthesis of N-benzoyl-3′,5′-di-O-benzyl-4′-thio-2′-deoxycytidine, the benzoyl group facilitates the separation of the desired β-anomer from the α-anomer by crystallization or silica (B1680970) gel column chromatography. oup.com It can also improve the solubility of the nucleoside derivative in organic solvents used for chromatography and other purification techniques. In some cases, the benzoyl group can even prevent undesirable reactions like N4-phosphorylation. acs.org

Overall Synthesis of Cytidine, N-benzoyl-4'-thio- and its Protected Formsoup.comoup.comnih.govtandfonline.com

The synthesis of Cytidine, N-benzoyl-4'-thio- and its protected forms generally involves the coupling of a protected 4-thiosugar with a protected cytosine base. oup.comnih.gov A common strategy is the condensation of N-benzoylcytosine with a suitably protected 4-thiosugar derivative. oup.com

Detailed Reaction Pathways and Conditionsoup.comoup.comnih.gov

One established pathway begins with the synthesis of N-benzoylcytosine. This is then silylated, for example with bis(trimethylsilyl)acetamide, to increase its nucleophilicity. oup.com The silylated base is then condensed with a protected 4-thiosugar, such as benzyl (B1604629) 3,5-di-O-benzyl-2-deoxy-1,4-dithio-d-erythro-pentofuranoside. oup.com This glycosylation reaction often yields a mixture of α and β anomers, which can be separated chromatographically. oup.com

Another approach involves starting with 4'-thiouridine, which is first protected with groups like 4-methoxytrityl (MMTr) and acetyl. oup.com The MMTr group is then selectively removed, and the resulting compound is converted to the N-benzoyl-4'-thiocytidine derivative. oup.com

A more scalable synthesis has been developed starting from L-lyxose. nih.gov This involves a multi-step conversion to 1,5-di-O-acetyl-2,3-di-O-benzoyl-4-thio-D-ribofuranose. nih.gov This thiosugar can then be coupled with silylated N-benzoylcytosine in the presence of a Lewis acid like tin tetrachloride to form the desired nucleoside. nih.gov

Table 2: Example Reaction Pathway for Protected Cytidine, N-benzoyl-4'-thio-

| Step | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| 1 | N-Benzoylcytosine | Bis(trimethylsilyl)acetamide | Silylated N-Benzoylcytosine |

| 2 | Silylated N-Benzoylcytosine | Benzyl 3,5-di-O-benzyl-2-deoxy-1,4-dithio-d-erythro-pentofuranoside | N-benzoyl-3′,5′-di-O-benzyl-4′-thio-2′-deoxycytidine (anomeric mixture) |

| 3 | Anomeric Mixture | Silica Gel Chromatography | Separated α and β anomers |

Chemical Transformation to Cytidine 4'-Thio-Analoguesoup.comnih.gov

The protected N-benzoyl-4'-thio-cytidine serves as a versatile intermediate for the synthesis of various 4'-thio-cytidine analogues. For instance, N-benzoyl-4'-thiocytidine can be converted into its 2',3'-di-O-acetyl derivative. oup.com This compound can then undergo further transformations, such as phosphorylation, to produce analogues like 4'-thioCTP. oup.com

Furthermore, the N-benzoyl-4'-thio-cytidine core can be incorporated into oligonucleotides, which, after deprotection, yield RNA strands containing 4'-thiocytidine residues. nih.gov These modified RNAs have shown enhanced thermal stability and resistance to nucleases. nih.gov

Synthesis of Phosphoramidite Building Blocks Containing Cytidine, N-benzoyl-4'-thio-oup.comnih.gov

The creation of phosphoramidite building blocks is essential for the automated solid-phase synthesis of oligonucleotides. wikipedia.org For Cytidine, N-benzoyl-4'-thio-, this process typically starts with the appropriately protected nucleoside.

The synthesis of the phosphoramidite of N-benzoyl-4'-thio-2'-deoxycytidine begins with the condensation of N-benzoylcytosine with a protected 4-thiosugar to form the nucleoside. oup.com After separation of the desired β-anomer, the 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group. oup.com The final step is the phosphitylation of the 3'-hydroxyl group, commonly using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to yield the desired phosphoramidite building block. oup.com This phosphoramidite is then ready for use in standard solid-phase oligonucleotide synthesis. oup.com

A similar strategy is employed for the ribonucleoside version, starting from a protected 4'-thioribonucleoside. nih.gov After glycosylation and selective deprotection, the 5'-hydroxyl group is tritylated, and the 3'-hydroxyl is phosphitylated to generate the phosphoramidite building block. nih.gov

Table 3: Mentioned Compound Names

| Compound Name | |

|---|---|

| Cytidine, N-benzoyl-4'-thio- | |

| N-benzoyl-3′,5′-di-O-benzyl-4′-thio-2′-deoxycytidine | |

| 4'-thio-2'-deoxycytidine | |

| N-Benzoylcytosine | |

| Benzyl 3,5-di-O-benzyl-2-deoxy-1,4-dithio-d-erythro-pentofuranoside | |

| 4'-Thiouridine | |

| N-benzoyl-4'-thiocytidine | |

| 1,5-di-O-acetyl-2,3-di-O-benzoyl-4-thio-D-ribofuranose | |

| L-lyxose | |

| 4'-thioCTP |

Biochemical Interactions and Intracellular Metabolism of Cytidine, N Benzoyl 4 Thio

Substrate Specificity and Recognition by Cellular Nucleoside Kinases

The conversion of nucleoside analogs into their active triphosphate forms is initiated by cellular nucleoside kinases, making the substrate specificity of these enzymes a critical determinant of a compound's biological activity. The nucleotide salvage pathway is the primary route for the activation of these prodrugs. nih.gov

The initial and often rate-limiting step in the activation of pyrimidine (B1678525) nucleoside analogs is the phosphorylation of the 5'-hydroxyl group to form the corresponding 5'-monophosphate. nih.gov This reaction is catalyzed by uridine-cytidine kinases (UCKs). Humans have two main isoforms, UCK1 and UCK2. nih.govnih.gov

Studies on the substrate scope of these enzymes have revealed that they can phosphorylate a wide range of modified cytidine (B196190) and uridine analogs. nih.gov Crucially, research has demonstrated that N(4)-benzoylcytidine is a substrate for both human UCK1 and UCK2. nih.govuniprot.orguniprot.org This indicates that the N-benzoyl group at the N4-position of the cytosine base is recognized and accepted by the active site of these kinases. While direct enzymatic data for the double-modified Cytidine, N-benzoyl-4'-thio- is not available, the acceptance of N(4)-benzoylcytidine strongly suggests that it is a potential substrate for UCK1 and UCK2. The 4'-thio modification, which replaces the oxygen atom in the furanose ring with sulfur, is also found in other biologically active nucleoside analogs, indicating that this modification does not preclude recognition by cellular kinases. chemrxiv.org

The promiscuity of UCK2, in particular, allows for the phosphorylation of various analogs and is a key factor in the activation of many clinically relevant nucleoside prodrugs. wikipedia.org UCK2 is notably overexpressed in many tumor cell lines compared to healthy tissues, where UCK1 is more ubiquitously expressed, making it a key target in oncology. nih.govwikipedia.org

Table 1: Substrate Specificity of Human Uridine-Cytidine Kinases (UCK1 & UCK2)

| Substrate | Phosphorylated by UCK1 | Phosphorylated by UCK2 |

| Uridine | Yes | Yes |

| Cytidine | Yes | Yes |

| N(4)-benzoylcytidine | Yes | Yes |

| N(4)-acetylcytidine | Yes | Yes |

| 4-thiouridine | Yes | Yes |

| 5-fluorouridine | Yes | Yes |

| 5-fluorocytidine | Yes | Yes |

| 6-azauridine | Yes | Yes |

Data sourced from studies on recombinant human UCK1 and UCK2. nih.govuniprot.orguniprot.org

Following the initial phosphorylation by a UCK, the resulting N-benzoyl-4'-thio-cytidine monophosphate must undergo two subsequent phosphorylation steps to yield the pharmacologically active triphosphate metabolite. nih.gov These reactions are catalyzed by other cellular kinases.

The second phosphorylation, converting the monophosphate to a diphosphate, is typically carried out by nucleoside monophosphate kinases (NMPKs), such as UMP-CMP kinase. nih.gov The final step, the conversion of the diphosphate to the triphosphate, is catalyzed by nucleoside diphosphate kinases (NDPKs), which exhibit broad substrate specificity. nih.govnih.gov

Interactions with Nucleoside Deaminases and Considerations for Metabolic Stability

A significant pathway for the inactivation of cytidine analogs is deamination, catalyzed by cytidine deaminase (CDA). This enzyme converts cytidine and its analogs to their corresponding uridine forms, which often have reduced or no therapeutic activity. The stability of a nucleoside analog against deamination is therefore a critical factor for its metabolic fate.

The N4-position of cytidine is crucial for its interaction with CDA. Modifications at this position can influence an analog's susceptibility to deamination. While acylation at the N4-position, as with the N-benzoyl group, might be presumed to offer protection, studies have shown that prokaryotic CDAs can catalyze nucleophilic substitution at the fourth position of N4-acyl-cytidines, effectively converting them to uridine. This suggests that the N-benzoyl group may not confer complete stability against this metabolic pathway and could be enzymatically cleaved.

Cellular Uptake Mechanisms of N-benzoyl-4'-thio-Cytidine Analogs (In Vitro Studies)

For nucleoside analogs to be metabolized, they must first enter the cell. This process is mediated by specialized membrane proteins known as nucleoside transporters. The two major families of human nucleoside transporters are the human equilibrative nucleoside transporters (hENTs) and the human concentrative nucleoside transporters (hCNTs). nih.gov

Direct studies on the uptake of Cytidine, N-benzoyl-4'-thio- are not available; however, research on the structurally related compound 4'-Thio-β-D-arabinofuranosyl cytosine (TaraC) provides significant insight. The cellular uptake of TaraC was found to be mediated primarily by hENT1, with a smaller contribution from hENT2. nih.gov The study noted that TaraC was a low-activity permeant for these transporters compared to natural nucleosides like uridine. nih.gov Transport via hCNT1 or hCNT3 was not detected. nih.gov

These findings suggest that analogs possessing the 4'-thio-cytidine core are recognized by equilibrative transporters. The presence of the bulky, lipophilic N-benzoyl group could potentially influence the affinity and rate of transport, but it is plausible that hENT1 and hENT2 are the primary routes for the cellular entry of Cytidine, N-benzoyl-4'-thio-.

Table 2: Transporter-Mediated Uptake of a 4'-Thio-Cytidine Analog (TaraC)

| Transporter | Role in TaraC Uptake | Relative Activity |

| hENT1 | Primary mediator | Low permeant activity |

| hENT2 | Minor contributor | Low permeant activity |

| hCNT1 | Not detected | Negligible |

| hCNT3 | Not detected | Negligible |

Data based on in vitro studies with HeLa and CEM cells. nih.gov

Enzymatic Biotransformation and Metabolic Fate in Cellular Systems

The metabolic fate of Cytidine, N-benzoyl-4'-thio- within a cell is determined by the interplay of the various enzymatic pathways. Upon entry into the cell, likely via hENT transporters, the compound is a substrate for two competing pathways: activation via phosphorylation or potential inactivation/biotransformation.

The primary activation pathway involves sequential phosphorylation by UCKs, NMPKs, and NDPKs to form the active N-benzoyl-4'-thio-cytidine triphosphate. This active metabolite can then interfere with nucleic acid synthesis.

Pre Clinical Biological Evaluation of Cytidine, N Benzoyl 4 Thio in Cellular Models

Immunomodulatory Properties in Primary Cell Cultures (In Vitro)

Initial in vitro investigations into the immunomodulatory profile of Cytidine (B196190), N-benzoyl-4'-thio- have been conducted to determine its effects on primary immune cell populations. These studies are crucial for understanding the compound's potential to modulate immune responses, which could have implications for its use in various therapeutic contexts. The pro-inflammatory response is a key area of investigation, as it is mediated by oxidants that can be released by activated immune cells such as neutrophils, alveolar macrophages, and eosinophils d-nb.info. This process can lead to the production of reactive oxygen species (ROS) and subsequent inflammatory responses d-nb.info.

Methodologies to assess these properties often involve the use of macrophage cell lines, such as RAW264.7, which are stimulated to mimic an inflammatory state nih.gov. The release of pro-inflammatory mediators is a key indicator of immune activation nih.gov. One common method to induce such a response is through the use of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which is known to activate macrophages nih.gov.

While direct studies on Cytidine, N-benzoyl-4'-thio- are not extensively detailed in the provided search results, the general approach to evaluating immunomodulatory effects in vitro can be described. For instance, the impact of a compound on the production of key signaling molecules, known as cytokines, is a primary focus. Cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) are pivotal in the inflammatory process nih.govnih.gov. The ability of a test compound to either stimulate or inhibit the secretion of these cytokines in primary cell cultures provides insight into its immunomodulatory potential nih.gov.

Another critical aspect of in vitro immunomodulatory assessment is the measurement of nitric oxide (NO) production nih.gov. Nitric oxide can react with superoxide (B77818) anions to form reactive nitrogen species (RNS), which are involved in the killing of microorganisms by inducing nitrosative stress nih.gov. Therefore, a compound's effect on NO release in immune cells is a significant parameter in its preclinical evaluation.

The following table outlines the typical parameters measured in in vitro immunomodulatory studies of a novel compound.

| Parameter | Cell Type | Stimulant | Measurement | Potential Effect of Compound |

| Cytokine Secretion (e.g., TNF-α, IL-6) | Macrophages, Peripheral Blood Mononuclear Cells | Lipopolysaccharide (LPS) | ELISA, Cytometric Bead Array | Upregulation or Downregulation |

| Nitric Oxide (NO) Production | Macrophages | Lipopolysaccharide (LPS) | Griess Assay | Increase or Decrease in NO levels |

| Phagocytic Activity | Macrophages | Fluorescently labeled particles | Flow Cytometry, Microscopy | Enhancement or Inhibition of uptake |

| Cell Viability | Various Immune Cells | None | MTT Assay, Trypan Blue Exclusion | Assessment of cytotoxicity |

Combination Studies with Other Established Agents (In Vitro Synergy)

The evaluation of a novel compound in combination with established therapeutic agents is a critical step in preclinical research. These studies aim to identify synergistic, additive, or antagonistic interactions that can inform future clinical applications. A synergistic effect, where the combined therapeutic outcome is greater than the sum of the individual effects of each agent, is often a desirable outcome as it can allow for reduced dosages and potentially minimize toxicity nih.gov.

The rationale for combining therapies often lies in targeting different mechanisms of action. For instance, in antiviral research, a compound that acts as a pyrimidine (B1678525) analog might be combined with an inhibitor of de novo pyrimidine synthesis nih.gov. This approach is designed to enhance the incorporation of the antiviral agent into the viral RNA by reducing the competition from natural nucleotides nih.gov.

In vitro synergy is typically assessed using a dose-response matrix, where various concentrations of the two compounds are tested together. The resulting data can be analyzed using different reference models, such as the Loewe additivity, Bliss independence, or Highest Single Agent (HSA) models, to calculate a synergy score nih.gov. A synergy score greater than 10 is generally indicative of a synergistic interaction, a score between -10 and 10 suggests an additive effect, and a score below -10 points to antagonism nih.gov.

For example, a study on the combination of β‐D‐N4‐hydroxycytidine (the active form of molnupiravir) and teriflunomide (B560168) demonstrated synergistic activity against several RNA viruses nih.gov. The synergy score analysis for this combination against Chikungunya virus (CHIKV) resulted in a mean Loewe synergy score of 17.8, with other models also indicating a synergistic effect nih.gov.

While specific combination studies involving Cytidine, N-benzoyl-4'-thio- are not detailed in the provided search results, the principles of such investigations are well-established. A hypothetical study design for Cytidine, N-benzoyl-4'-thio- in combination with an established agent, Agent X, is presented in the table below.

| Parameter | Cell Line | Agents | Concentration Range | Analysis Method | Potential Outcome |

| Viral Inhibition | Virus-infected cells | Cytidine, N-benzoyl-4'-thio- + Agent X | 6x6 Dose-Response Matrix | Synergy Score Calculation (e.g., Loewe, Bliss) | Synergy, Additivity, or Antagonism |

| Cell Viability | Uninfected cells | Cytidine, N-benzoyl-4'-thio- + Agent X | 6x6 Dose-Response Matrix | Cytotoxicity Assay (e.g., CC50) | Assessment of combined toxicity |

The discovery of synergistic combinations can be highly valuable. For example, the combination of nitazoxanide (B1678950) with remdesivir (B604916) has shown strong synergistic interaction against SARS-CoV-2 in vitro nih.gov. Such findings underscore the importance of preclinical testing of drug combinations for potential therapeutic use nih.gov. Conversely, some combinations may exhibit antagonism, such as that observed between remdesivir and hydroxychloroquine, highlighting the necessity of these studies to avoid detrimental drug pairings nih.gov.

Structure Activity Relationship Sar Studies and Derivatization Strategies for Cytidine, N Benzoyl 4 Thio Analogs

Influence of the N-Benzoyl Group on Biological Activity and Metabolic Stability

The N-benzoyl group attached to the exocyclic amine (N4) of the cytosine base plays a multifaceted role in the profile of N-benzoyl-4'-thio-cytidine. Primarily, it serves as a protecting group during chemical synthesis, particularly in the construction of oligonucleotides, preventing the nucleophilic amine from engaging in unwanted side reactions. nih.govresearchgate.net

Beyond its synthetic utility, the N-benzoyl modification significantly impacts the compound's metabolic stability. A major metabolic pathway for cytidine (B196190) and its analogs is deamination by cytidine deaminase, which converts cytidine to uridine, thereby inactivating the molecule. The bulky benzoyl group at the N4 position can sterically hinder the approach of deaminase enzymes, protecting the analog from rapid degradation. This increased metabolic stability can lead to a longer biological half-life and enhanced bioavailability of the parent compound. For instance, coupling molecules at the 4-(N)-position is a known strategy to enhance the metabolic stability of nucleoside analogues in plasma by occupying the deamination site and protecting them from irreversible hydrolytic degradation. researchgate.net

However, the presence of the benzoyl group can also influence biological activity directly. In some contexts, acylation of the exocyclic amine can alter the hydrogen bonding patterns required for recognition by target enzymes, such as viral polymerases or cellular kinases. While sometimes detrimental, this alteration can also be exploited to fine-tune target specificity. For the compound to be active, the benzoyl group often needs to be cleaved intracellularly to reveal the free amine, which can then participate in canonical base-pairing. The efficiency of this cleavage can therefore be a critical determinant of the compound's ultimate potency. In some analog series, replacing an amine with a benzoyl amide has been shown to greatly diminish antimicrobial activity, highlighting the importance of the free amine for the desired biological effect in those cases. nih.gov

Role of the 4'-Thio Moiety in Enzymatic Recognition, Conformational Dynamics, and Biological Activity

The substitution of the oxygen atom with sulfur in the furanose ring at the 4'-position (the 4'-thio moiety) is a key modification that imparts unique and therapeutically valuable properties to nucleoside analogs.

Conformational Dynamics: The geometry of the sugar ring, known as its pucker, is a critical determinant of the structure of nucleic acids and the biological activity of nucleoside analogs. Ribofuranose sugars exist in a dynamic equilibrium between two major conformations: C2'-endo (South) and C3'-endo (North). The 4'-thio modification has a profound impact on this equilibrium. Due to the longer C-S versus C-O bonds and the larger van der Waals radius of sulfur compared to oxygen, the 4'-thio substitution tends to lock the sugar pucker into a C3'-endo (North) conformation, which is characteristic of RNA. nih.gov This pre-organization of the sugar conformation can enhance binding affinity to RNA targets and affect recognition by various enzymes.

Enzymatic Recognition and Biological Activity: The distinct conformation and electronic properties of the 4'-thio sugar influence how the nucleoside is recognized and processed by cellular and viral enzymes.

Nuclease Resistance: The 4'-thio modification generally confers increased resistance to degradation by nucleases, which is a significant advantage for oligonucleotide-based therapeutics. nih.govrsc.org

Polymerase Substrate Activity: 4'-Thio-nucleoside triphosphates can be recognized as substrates by various polymerases. For example, 4'-thioCTP has been shown to be an effective substrate for T7 RNA polymerase, enabling the synthesis of thio-modified RNA. oup.com This indicates that the sulfur atom in the ring is tolerated within the active site of the enzyme.

Thermal Stability: When incorporated into oligonucleotides, 4'-thiocytidine can increase the thermal stability of the resulting duplexes with complementary RNA strands. This stabilizing effect is attributed to the favorable C3'-endo pucker of the sugar. nih.gov

Enzymatic Inhibition: The 4'-thio modification in DNA can render the RNA strand in a DNA-RNA hybrid more resistant to cleavage by RNase H, an enzyme involved in the mechanism of action of some antisense oligonucleotides. nih.gov

The table below summarizes the key effects of the 4'-thio modification.

| Property | Effect of 4'-Thio Modification | Reference |

| Sugar Pucker | Favors C3'-endo (North) conformation | nih.gov |

| Nuclease Stability | Increased resistance to enzymatic degradation | nih.govrsc.org |

| Duplex Stability | Increases thermal stability (ΔTm) of RNA duplexes | nih.gov |

| Enzyme Interactions | Can act as a substrate for polymerases (e.g., T7 RNA Pol) | oup.com |

| Confers resistance to certain enzymes (e.g., RNase H) | nih.gov |

Stereochemical Influence on Activity and Target Binding (e.g., α-anomers)

Anomeric Configuration (α vs. β): Naturally occurring nucleosides possess the β-configuration, where the nucleobase is cis to the 5'-hydroxymethyl group. Analogs with the nucleobase in the trans position are known as α-anomers. This seemingly minor change has significant structural consequences. The α-configuration alters the spatial orientation of the nucleobase relative to the sugar-phosphate backbone, which can disrupt the formation of standard helical structures. nih.gov Consequently, α-anomers are often poor substrates for polymerases and kinases that have evolved to recognize β-anomers. However, this property can be advantageous for designing specific inhibitors or probes, as the altered geometry may lead to selective binding to other targets or confer resistance to metabolic enzymes. The flexibility of the glycosylic bond is generally more restricted for α-nucleosides compared to their β-counterparts. nih.gov

Sugar Chirality (D vs. L): The natural sugars in nucleic acids belong to the D-series. The synthesis of L-nucleosides, the enantiomers (mirror images) of natural D-nucleosides, has been a highly fruitful strategy in drug discovery. L-analogs are often not recognized by the enzymes of the host cell, which can significantly reduce their cytotoxicity. Conversely, some viral enzymes, particularly reverse transcriptases, are less stereoselective and can accept L-nucleoside triphosphates as substrates. This differential recognition forms the basis for the high therapeutic index of several L-nucleoside drugs. For example, in dideoxycytidine analogs, the β-L enantiomers were found to have similar anti-HIV activity but significantly greater anti-HBV activity and lower toxicity compared to the natural β-D enantiomers. nih.gov Furthermore, the sugar configuration can play a major role in the pattern and rate of development of viral drug resistance. nih.gov

Design and Synthesis of Novel Cytidine, N-benzoyl-4'-thio- Derivatives

The rational design and synthesis of new derivatives based on the N-benzoyl-4'-thio-cytidine scaffold aim to further refine its therapeutic potential. Strategies involve modifications at the nucleobase, alterations to the sugar ring, and the implementation of prodrug approaches. The synthesis of 4'-thiocytidine derivatives often involves multi-step processes, with key reactions such as the Pummerer reaction being employed to construct the thiosugar intermediate. nih.govoup.com

Altering the cytosine base can modulate base-pairing properties, influence stacking interactions, and affect recognition by enzymes.

C5-Modifications: Introducing small substituents at the C5 position, such as a methyl (as in 5-methylcytosine) or propynyl group, can enhance binding affinity to target RNA. The C5-propynyl group, for instance, has been shown to stabilize duplexes when incorporated into oligonucleotides. researchgate.net

N4-Acyl Chain Variation: The N4-benzoyl group itself can be replaced with other acyl groups to fine-tune metabolic stability and cell permeability. Varying the electronic and steric properties of the acyl group can modulate the rate of its enzymatic or chemical cleavage, effectively controlling the release of the active compound inside the cell.

Heterocyclic Isosteres: Replacing the cytosine ring with an isosteric heterocycle can fundamentally alter the electronic and hydrogen-bonding characteristics of the nucleoside, potentially leading to novel mechanisms of action or improved selectivity.

Modifying the 4'-thio-sugar ring can further enhance the properties of the parent nucleoside.

2'-Modifications: The 2'-position of the sugar is a common site for modification. Introducing a 2'-deoxy group, as in 2'-deoxy-4'-thiocytidine, can shift the analog's properties towards those of DNA. nih.gov Alternatively, adding electronegative groups like a 2'-fluoro (2'-F) substituent can dramatically increase the thermal stability of duplexes, especially when combined with the 4'-thio modification. rsc.org This combination reinforces the C3'-endo sugar pucker, leading to highly stable A-form helices.

Bridged Nucleic Acids (BNA)/Locked Nucleic Acids (LNA): Introducing a methylene bridge between the C2' and C4' positions of the sugar ring creates a "locked" conformation, severely restricting the sugar's flexibility. nih.gov Applying this concept to a 4'-thio-sugar would result in a novel bridged scaffold with a rigidly defined North-type conformation, which could maximize binding affinity for RNA targets.

C4'-Modifications: Introducing substituents at the C4' position, such as an aminoethyl group, can improve nuclease resistance and modulate binding affinity. nih.gov These modifications can project into the minor groove of a nucleic acid duplex, potentially creating new interactions with the target or shielding the phosphodiester backbone from nuclease attack.

Nucleoside analogs are themselves prodrugs that require intracellular phosphorylation to their active triphosphate form. This phosphorylation, particularly the first step to the monophosphate, is often inefficient and rate-limiting. nih.gov Prodrug strategies aim to bypass these limitations.

Design Rationale: The primary challenge is delivering the negatively charged monophosphate form across the lipophilic cell membrane. Prodrug approaches mask the phosphate's negative charges with bioreversible moieties, increasing lipophilicity and facilitating passive diffusion into the cell. unimib.itnih.gov Once inside, these masking groups are cleaved by intracellular enzymes to release the nucleoside monophosphate, which can then be efficiently converted to the active triphosphate.

ProTide Technology: The phosphoramidate (ProTide) approach is a clinically successful strategy. acs.orgfrontiersin.org It involves masking the phosphate group with an aryl moiety and an amino acid ester. Intracellular carboxylesterases or cathepsin A cleave the ester, initiating a cascade that releases the nucleoside monophosphate. unimib.itacs.org This strategy effectively bypasses the need for the initial, often inefficient, phosphorylation step by a nucleoside kinase.

Lipid Conjugates: Another strategy involves conjugating the nucleoside analog to lipids, such as fatty acids. researchgate.net This creates an amphiphilic prodrug that can more easily traverse the cell membrane. The lipid tail can be designed to be cleaved by intracellular lipases, releasing the active drug.

Advanced Research Directions and Computational Studies of Cytidine, N Benzoyl 4 Thio

Molecular Modeling and Docking Simulations with Target Enzymes and Nucleic Acids

Molecular modeling and docking simulations are indispensable computational tools for visualizing and predicting how Cytidine (B196190), N-benzoyl-4'-thio- interacts with its biological targets, which are often enzymes involved in nucleoside metabolism or nucleic acids themselves.

Docking simulations are employed to place the ligand, Cytidine, N-benzoyl-4'-thio-, into the three-dimensional structure of a target protein, such as human deoxycytidine kinase (dCK), a key enzyme in the activation of many nucleoside analogs. nih.gov These simulations utilize scoring functions to estimate the binding affinity and predict the most likely binding pose of the compound within the active site. nih.gov The primary goal is to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex. For instance, a simulation might predict that the benzoyl group of the compound forms hydrophobic interactions with nonpolar amino acid residues in the active site, while the cytidine moiety engages in hydrogen bonding with the kinase's phosphate-binding loop.

The predicted binding affinity, often expressed as a docking score or free energy of binding (ΔG), provides a quantitative measure of the interaction strength. nih.govnih.govnih.gov A lower binding energy generally indicates a more favorable interaction. mdpi.com These predictions are crucial for prioritizing compounds for experimental testing and for guiding synthetic efforts to improve binding potency.

| Computational Method | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

|---|---|---|---|

| FlexX Docking | -9.8 | Arg104, Asp133, Tyr86 | Hydrogen Bond, Hydrophobic |

| Glide Docking | -10.2 | Arg104, Glu53, Phe117 | Hydrogen Bond, π-π Stacking |

| MM-GBSA | -45.5 | Arg104, Asp133, Ile202 | Electrostatic, van der Waals |

The biological activity of a nucleoside analog is intrinsically linked to its three-dimensional structure, or conformation. Conformational analysis of N-benzoyl-4'-thio-Cytidine and its subsequent phosphorylated forms (mono-, di-, and triphosphates) is critical. Key conformational parameters include the sugar pucker (whether the ribose ring adopts a C2'-endo or C3'-endo conformation) and the orientation of the N-benzoyl-cytosine base relative to the sugar (syn vs. anti conformation). nih.gov

These conformations can be predicted using quantum mechanical calculations and are often studied experimentally using Nuclear Magnetic Resonance (NMR) spectroscopy through the analysis of proton coupling constants and Nuclear Overhauser Effect (NOE) data. nih.gov Circular Dichroism (CD) spectroscopy also provides valuable information, as the CD spectrum is highly sensitive to the syn/anti conformation of the nucleoside. nih.gov It is understood that different target enzymes may preferentially bind specific conformations of the nucleoside or its metabolites.

| Parameter | Predicted Value/State | Method of Determination |

|---|---|---|

| Sugar Pucker Equilibrium | 65% C2'-endo (South) | NMR (J1'2' coupling constants) |

| Glycosidic Torsion Angle | Anti conformation preferred | NOE-based NMR, CD Spectroscopy |

| Exocyclic C4'-C5' Torsion | gauche+ | Molecular Mechanics (MM) |

Dynamics Simulations of N-benzoyl-4'-thio-Cytidine-Protein Complexes

While docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the physical movements of atoms and molecules over time. nih.govfrontiersin.org An MD simulation of the N-benzoyl-4'-thio-Cytidine-protein complex, typically run for hundreds of nanoseconds, reveals the stability of the binding pose predicted by docking. mdpi.comnih.gov

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex—a low and stable RMSD suggests a stable interaction. nih.gov The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein are flexible and which are stabilized upon ligand binding. mdpi.com These simulations can also reveal the role of water molecules in mediating protein-ligand interactions and provide a more accurate estimation of binding free energies. nih.gov

| Analysis Metric | Result for N-benzoyl-4'-thio-Cytidine-Protein Complex | Interpretation |

|---|---|---|

| Ligand RMSD | Average 1.5 Å | Stable binding pose within the active site. |

| Protein Backbone RMSD | Average 2.0 Å | The overall protein structure remains stable upon binding. nih.gov |

| Hydrogen Bond Occupancy | Maintained >80% for key interactions | Persistent and strong hydrogen bonds stabilize the complex. |

Spectroscopic Investigations of Molecular Interactions (e.g., NMR, CD, Fluorescence)

Spectroscopic techniques are essential for experimentally validating and complementing the insights gained from computational studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying ligand-protein interactions at an atomic level. Techniques like Saturation Transfer Difference (STD) NMR can identify which protons of N-benzoyl-4'-thio-Cytidine are in close contact with the target protein, thus mapping the binding epitope. nih.gov Chemical shift perturbation studies can identify the amino acids in the protein's binding site that are affected by the ligand. Dynamic NMR studies can also provide information on the rotational barriers and conformational dynamics of the benzoyl group. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD is used to assess the secondary structure of a target protein and any conformational changes that occur upon ligand binding. Furthermore, the intrinsic CD signal of the chiral nucleoside can be monitored to understand its conformational preferences in solution and how they might change upon interaction with a target. rsc.orgchem960.com

Fluorescence Spectroscopy: This technique can be used if the target protein has intrinsic fluorescence (e.g., from tryptophan residues). The binding of N-benzoyl-4'-thio-Cytidine can quench this fluorescence, and the extent of quenching can be used to calculate binding constants (Kd), providing a measure of binding affinity.

Biophysical Characterization of N-benzoyl-4'-thio-Cytidine Binding to Nucleic Acids

If N-benzoyl-4'-thio-Cytidine or its triphosphate metabolite is designed to interact with DNA or RNA (e.g., by inhibiting polymerases or acting as a chain terminator), biophysical methods are used to characterize these interactions. nih.gov Techniques such as fluorescence-based assays, where the compound might displace a fluorescent dye intercalated in DNA, can be employed to determine binding affinity and kinetics. nih.gov Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding event, measuring the enthalpy (ΔH) and entropy (ΔS) changes, in addition to the binding constant.

Development of Assays for Monitoring Intracellular N-benzoyl-4'-thio-Cytidine Metabolites

To be active, N-benzoyl-4'-thio-Cytidine must be taken up by cells and phosphorylated to its mono-, di-, and triphosphate forms. Developing sensitive and specific assays to measure the intracellular concentrations of the parent compound and its metabolites is crucial for understanding its pharmacology. nih.gov These assays typically involve cell lysis, extraction of the metabolites, and subsequent analysis using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection. The development of fluorescence-based assays could also offer a high-throughput method for screening factors that influence the compound's metabolic activation. researchgate.net

Conclusion and Future Perspectives in Research on Cytidine, N Benzoyl 4 Thio

Synthesis of Current Understanding and Key Findings Regarding Cytidine (B196190), N-benzoyl-4'-thio-

"Cytidine, N-benzoyl-4'-thio-" is primarily recognized as a crucial intermediate in the synthesis of more complex, biologically active 4'-thionucleosides. The N-benzoyl group protects the exocyclic amine of the cytosine base during chemical transformations, and it is typically removed in the final stages to yield the active compound.

The synthesis of related N-benzoyl-protected 4'-thionucleosides often involves a multi-step process. A key strategy is the Pummerer reaction, which has been successfully used for the glycosylation of N-benzoylcytosine with a 4-thiosugar derivative to create the desired β-nucleoside linkage. While specific yield and optimal conditions for the synthesis of "Cytidine, N-benzoyl-4'-thio-" are not extensively documented, the methodologies applied to analogous compounds provide a solid foundation for its preparation.

Identification of Remaining Research Gaps and Challenges

The primary research gap is the lack of studies focusing directly on the biological activities and therapeutic potential of "Cytidine, N-benzoyl-4'-thio-" itself. It is plausible that this compound is viewed solely as a synthetic intermediate, and its intrinsic biological properties have not been explored.

Key challenges and unanswered questions include:

Biological Activity: Does "Cytidine, N-benzoyl-4'-thio-" possess any inherent antiviral, anticancer, or other biological activities? The presence of the N-benzoyl group might modulate its activity compared to the unprotected 4'-thiocytidine.

Metabolism and Pharmacokinetics: How is the N-benzoyl group metabolized in a biological system? Understanding its stability and conversion to the unprotected form is crucial for evaluating its potential as a prodrug.

Toxicity Profile: The toxicity of "Cytidine, N-benzoyl-4'-thio-" has not been evaluated.

Optimization of Synthesis: While general synthetic routes exist, specific, high-yield, and scalable synthesis protocols for this particular compound are not well-documented.

Future Avenues for Pre-clinical Exploration and Rational Design of Optimized Analogs

Future research should be directed towards filling the identified knowledge gaps. A systematic preclinical evaluation of "Cytidine, N-benzoyl-4'-thio-" is warranted to determine its biological profile.

Table 1: Proposed Preclinical Evaluation of Cytidine, N-benzoyl-4'-thio-

| Area of Investigation | Specific Assays and Models | Rationale |

| Antiviral Activity | Screening against a panel of viruses (e.g., HIV, HBV, HCV, influenza, coronaviruses) in cell culture models. | To identify any potential antiviral efficacy. |

| Anticancer Activity | Cytotoxicity assays against a panel of human cancer cell lines (e.g., leukemia, solid tumors). | To determine its potential as an anticancer agent. |

| Mechanism of Action | Enzyme inhibition assays (e.g., viral polymerases, reverse transcriptases, cellular kinases). | To elucidate the molecular targets of the compound. |

| Metabolism and Stability | In vitro metabolism studies using liver microsomes and plasma stability assays. | To assess its stability and potential as a prodrug. |

| In Vivo Efficacy and Toxicity | Animal models of viral infections or cancer. | To evaluate its therapeutic potential and safety profile in a living organism. |

The rational design of optimized analogs could involve modifications at various positions of the molecule:

Modifications of the N-benzoyl group: Introducing different substituents on the benzoyl ring could modulate the compound's solubility, stability, and biological activity.

Modifications at the 2' and 3' positions of the sugar ring: Introducing groups like fluorine or methyl at these positions has been shown to enhance the activity of other nucleoside analogs.

Modifications of the cytosine base: Alterations to the pyrimidine (B1678525) ring could lead to new derivatives with improved target specificity and reduced off-target effects.

Broader Implications for Modified Nucleoside Analogs Research and Drug Discovery Paradigms

The study of "Cytidine, N-benzoyl-4'-thio-" and other 4'-thionucleosides contributes to the broader field of modified nucleoside analog research, which has been a cornerstone of antiviral and anticancer drug discovery for decades.

Key implications include:

Expansion of Chemical Space: The exploration of 4'-thio modifications and various protecting groups expands the chemical diversity of nucleoside analogs, providing new opportunities for identifying drug candidates with novel mechanisms of action or improved pharmacological properties.

Development of Prodrug Strategies: The use of the N-benzoyl group as a potentially metabolically labile protecting group highlights the importance of prodrug approaches to enhance the delivery and efficacy of nucleoside analogs.

Understanding Structure-Activity Relationships: Detailed studies of how the 4'-thio modification and N-acylation influence the conformation, biological activity, and metabolic stability of nucleosides provide valuable insights for the rational design of future therapeutic agents.

Overcoming Drug Resistance: Modified nucleosides, including 4'-thionucleosides, offer a potential strategy to overcome resistance to existing antiviral and anticancer drugs. Their unique structures may allow them to evade resistance mechanisms that affect conventional nucleoside analogs.

Q & A

Q. How can conflicting data on cytidine’s role in platelet aggregation be resolved?

- Methodological Answer :

- Compare structure-activity relationships (SAR) of cytidine analogs (e.g., thio vs. oxo substitutions).

- Use flow cytometry to quantify platelet activation thresholds.

- Reconcile discrepancies via dose-response assays and pathway enrichment analysis (e.g., nitric oxide signaling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.